The synthesis of Moexiprilat-d5 involves several steps that incorporate deuterated reagents to achieve the desired isotopic labeling. While specific synthetic routes for Moexiprilat-d5 are not extensively detailed in the literature, they typically follow similar methodologies used for synthesizing other deuterated pharmaceuticals.
The molecular structure of Moexiprilat-d5 maintains the core framework of Moexiprilat but includes five deuterium atoms replacing hydrogen atoms in specific locations within the molecule. This modification can influence its pharmacokinetic properties.
Moexiprilat-d5 can participate in various chemical reactions similar to its non-deuterated counterpart. These include:
Moexiprilat-d5 acts as an angiotensin-converting enzyme inhibitor, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to:
The presence of deuterium does not significantly alter this mechanism but may affect metabolic stability and pharmacokinetics.
Moexiprilat-d5 is primarily utilized in scientific research, particularly in pharmacokinetic studies where isotopic labeling is essential for tracing metabolic pathways and understanding drug behavior within biological systems. Its applications extend to:
Moexiprilat-d5 is a deuterium-labeled analog of the bioactive metabolite moexiprilat, derived from the prodrug moexipril. Its molecular formula is C₂₇H₂₉D₅N₂O₇, with a precise molecular weight of 503.60 g/mol (versus 498.58 g/mol for non-deuterated moexiprilat). The compound features five deuterium atoms (D5) specifically incorporated into the phenyl ring of the 3-phenylpropyl moiety, forming a pentadeuterated phenyl group (-C₆D₅) [9]. This strategic labeling preserves the core pharmacophore responsible for angiotensin-converting enzyme (ACE) inhibition while introducing isotopic distinctions for analytical tracking. The stereochemistry remains identical to the parent compound, with chiral centers retaining (3S)-, (2S)-, and (1S)- configurations critical for biological activity [9] [10].
Table 1: Atomic Composition and Isotopic Distribution of Moexiprilat-d5
Element | Atom Count | Isotopic Modifications |
---|---|---|
Carbon | 27 | None |
Hydrogen | 29 | 5 replaced by deuterium |
Deuterium | 5 | Position: Phenyl ring |
Nitrogen | 2 | None |
Oxygen | 7 | None |
The isotopic labeling pattern was confirmed via mass spectrometry, showing a characteristic +5 Da shift in molecular ion peaks compared to non-deuterated moexiprilat. This shift enables unambiguous differentiation in mass-detection assays [4] [7]. Nuclear magnetic resonance (NMR) studies further validate deuterium placement, with the absence of proton signals at 7.1–7.3 ppm confirming phenyl ring deuteration .
Deuteration induces minimal perturbation to the molecular geometry but significantly alters physicochemical and metabolic behaviors:
Table 2: Key Comparative Properties of Moexiprilat-d5 vs. Moexiprilat
Property | Moexiprilat-d5 | Moexiprilat | Significance |
---|---|---|---|
Molecular Weight | 503.60 g/mol | 498.58 g/mol | +5 Da shift enables MS detection |
log P (Octanol-Water) | 1.98 ± 0.05 | 1.95 ± 0.05 | Negligible lipophilicity change |
Metabolic Half-Life (in vitro) | 142 ± 8 min | 92 ± 6 min | Enhanced stability via KIE |
ACE Inhibition (IC₅₀) | 2.7 μM | 2.7 μM | Bioactivity equivalence |
Lipophilicity: Moexiprilat-d5 exhibits a calculated partition coefficient (log P) of 1.98, marginally higher than non-deuterated moexiprilat (log P = 1.95). This slight increase arises from deuterium’s lower vibrational entropy, strengthening hydrophobic interactions [7].
Solubility: The compound is sparingly soluble in aqueous buffers (0.15 mg/mL in pH 7.4 PBS) but highly soluble in polar organic solvents (e.g., 25 mg/mL in DMSO). Deuteration does not alter solubility profiles relative to the non-deuterated form, as hydration energy remains dominant over isotopic effects [10].
Stability:
Table 3: Stability Conditions and Degradation Triggers
Condition | Stability Profile | Primary Degradation Pathway |
---|---|---|
4°C (lyophilized) | >24 months | N/A (stable) |
-20°C (solution) | 12 months (5% degradation) | Hydrolysis |
pH 7.4, 25°C | t₁/₂ = 48 hours | Ester cleavage |
Light (300 lux) | t₁/₂ = 120 hours | Photooxidation |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3